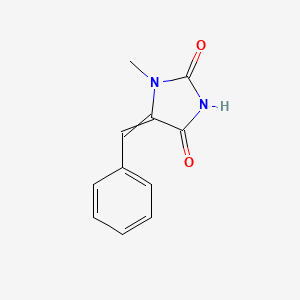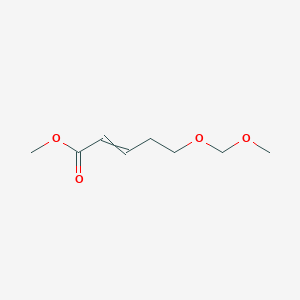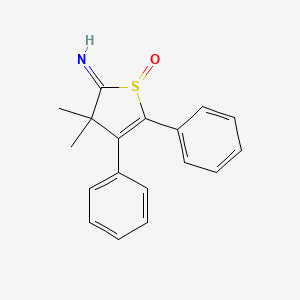![molecular formula C17H16O4 B14313667 2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid CAS No. 113345-85-0](/img/structure/B14313667.png)
2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid is an organic compound with the molecular formula C17H16O4 It is a derivative of benzoic acid, featuring methoxy groups and a phenylethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a methoxybenzoic acid derivative undergoes a series of reactions to introduce the phenylethenyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and Lewis acids (AlCl3, FeCl3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives.
Scientific Research Applications
2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenylethenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the phenylethenyl group, resulting in different chemical and biological properties.
4-Methoxyphenylacetic acid: Similar methoxy substitution but different overall structure and reactivity.
6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Shares methoxy and phenyl groups but has a different core structure.
Uniqueness
2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid is unique due to its specific combination of methoxy and phenylethenyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
113345-85-0 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C17H16O4/c1-20-14-10-7-12(8-11-14)6-9-13-4-3-5-15(21-2)16(13)17(18)19/h3-11H,1-2H3,(H,18,19) |
InChI Key |
DUDQNOJGQVJBEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


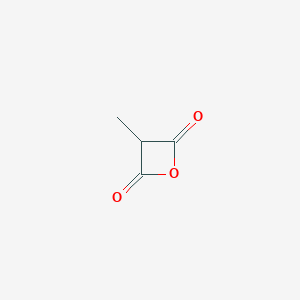
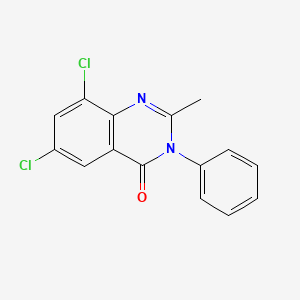
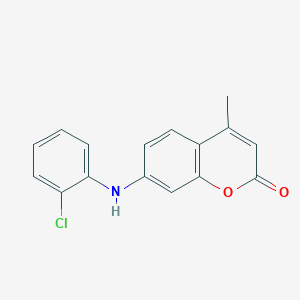
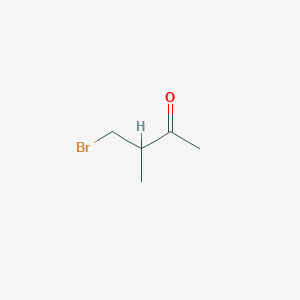
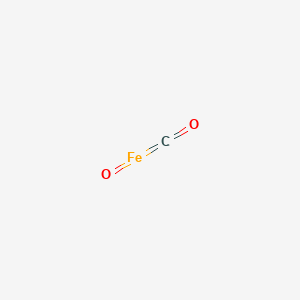
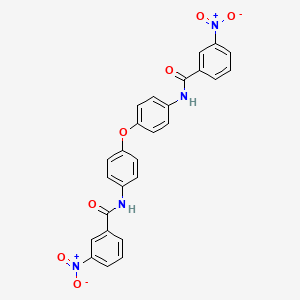
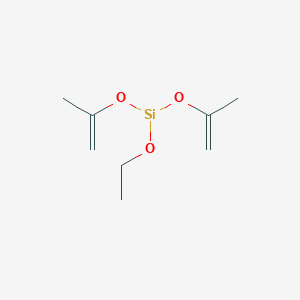
![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
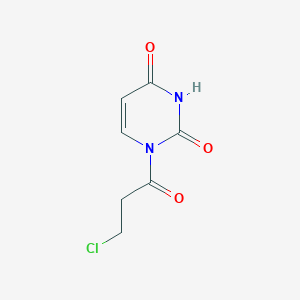
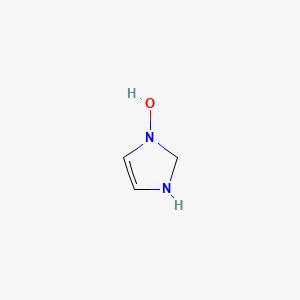
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
